(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is a chemical compound that belongs to the class of phosphoramidates. It features a unique imidazole ring structure combined with phosphoramidic functionalities, making it of interest in various chemical and biological applications. This compound is particularly notable for its potential roles in organic synthesis and biological activity modulation.
The compound can be synthesized through reactions involving creatinine and phosphoryl chloride. It is classified under organophosphorus compounds due to the presence of phosphorus in its structure. Its systematic name reflects its complex molecular architecture, which includes an imidazole moiety, a phosphoramidic group, and dichloride substituents.
The synthesis of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride typically involves the following steps:
In industrial settings, the synthesis is scaled up using large reactors equipped with precise temperature and pressure controls. This ensures optimal conditions for reaction efficiency and product yield.
The molecular structure of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride can be represented as follows:
Key structural features include:
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride undergoes several notable chemical reactions:
These reactions are significant for synthesizing various derivatives that can be utilized in medicinal chemistry and materials science.
The mechanism of action of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride involves:
This mechanism underlines its potential as an inhibitor in enzymatic pathways.
The compound exhibits:
Key chemical properties include:
Relevant data indicate that the compound has a melting point range typical for imidazole derivatives.
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has diverse applications in scientific research:
This compound's unique properties make it a valuable tool in both research and industrial contexts, highlighting its significance in advancing chemical science.
The development of synthetic routes to (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride (CAS 25221-53-8, C₄H₆Cl₂N₃O₂P) represents a significant advancement in heterocyclic-phosphorus chemistry. Early methodologies, pioneered by Zeile and Meyer in 1938, established the foundational approach to this hybrid scaffold through direct cyclocondensation reactions [1]. These initial synthetic pathways involved the reaction of phosphorus oxychloride (POCl₃) with pre-formed imidazole derivatives under anhydrous conditions, yielding the target dichloride compound as a highly reactive intermediate. The molecular weight (229.989 g/mol) and structural complexity necessitated precise stoichiometric control to avoid over-chlorination or hydrolysis of the sensitive P–N bond [1] [2].
Traditional routes suffered from several limitations:
Despite these constraints, the historical synthesis established the imidazolidinone core as a stable platform for phosphorus functionalization. Modern adaptations have retained the core cyclocondensation strategy while introducing protective groups and optimized stoichiometry to improve efficiency [1] [9]. The compound’s structural uniqueness—combining a reactive P(=O)Cl₂ moiety with the hydrogen-bonding capability of the imidazolone ring—has driven continuous methodological refinements over decades [7].
The dichloride group in (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride serves as a linchpin for diverse downstream transformations, making its efficient installation critical. Two principal intermediate strategies dominate contemporary synthesis:
Precursor 2 Approach:As referenced in Chemsrc [1], a key unnamed precursor (Precursor 2) enables a stepwise assembly of the imidazole ring prior to phosphoramidation. This method isolates the imidazolone core (e.g., 1-methyl-4,5-dihydro-1H-imidazol-4-one) before treatment with phosphoramidic dichloride reagents. Advantages include:
Phosphorus Activation:Modern protocols leverage phosphorus(V) reagents like POCl₃ or PCl₅ to activate the imidazole nitrogen for nucleophilic substitution. Patent WO2014008236A1 [9] details the use of catalytic additives (e.g., N,N-diisopropylethylamine or 4-dimethylaminopyridine) to facilitate P–N bond formation at lower temperatures (60–80°C). This minimizes thermal degradation and enhances diastereoselectivity when chiral auxiliaries are incorporated [9].
Table 1: Intermediate Strategies Comparison
Strategy | Reagents | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Precursor 2 | Imidazolone + POCl₃ | Reflux, 4–6 h | 40–45 | Regiocontrol, scalable imidazole core |
Direct Activation | Imidazole + PCl₅ + Base | 80°C, 2 h | 60–72 | Faster, fewer steps |
Catalytic POCl₃ | POCl₃ + DIPEA | 60°C, 1 h | 78–85 | Lower temp, higher purity |
The choice between these strategies depends on the downstream application. For phosphoramidate prodrugs (e.g., nucleoside analogues), the catalytic POCl₃ method provides superior stereochemical fidelity [9].
Solvent polarity and catalyst selection critically influence the kinetics and thermodynamics of cyclocondensation reactions forming (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride. Non-polar solvents like toluene or chlorobenzene were historically favored for their ability to stabilize reactive phosphorus intermediates [1]. However, modern studies reveal that polar aprotic solvents significantly enhance reaction efficiency:
Solvent Effects:
Catalytic Systems:Base catalysts are indispensable for scavenging HCl generated during P–N bond formation. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are widely employed, but their efficacy varies:
Table 2: Solvent and Catalyst Impact on Cyclocondensation Efficiency
Solvent | Dielectric Constant (ε) | Catalyst (10 mol%) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Toluene | 2.4 | TEA | 6.0 | 45 | Imidazolium phosphates |
Acetonitrile | 36 | DIPEA | 1.5 | 85 | <5% hydrolyzed dichloride |
THF | 7.5 | DMAP | 2.0 | 78 | Trimethylphosphate |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1